8-Br-cAMP-AM

membrane permeability intracellular accumulation HPLC

8-Br-cAMP-AM (8-bromo-cyclic adenosine monophosphate acetoxymethyl ester) is a cell-permeable prodrug derivative of the cAMP analog 8-Br-cAMP. As a membrane-permeant acetoxymethyl (AM) ester, it is designed to traverse the plasma membrane passively.

Molecular Formula C13H15BrN5O8P
Molecular Weight 480.16 g/mol
Cat. No. B15612799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Br-cAMP-AM
Molecular FormulaC13H15BrN5O8P
Molecular Weight480.16 g/mol
Structural Identifiers
InChIInChI=1S/C13H15BrN5O8P/c1-5(20)23-4-25-28(22)24-2-6-9(27-28)8(21)12(26-6)19-11-7(18-13(19)14)10(15)16-3-17-11/h3,6,8-9,12,21H,2,4H2,1H3,(H2,15,16,17)/t6-,8?,9+,12-,28?/m1/s1
InChIKeyYPJNHYCRVYPJOT-UHMKXGFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-Br-cAMP-AM for Research Procurement: A Cell-Permeable cAMP Analog Prodrug for PKA and Epac Activation


8-Br-cAMP-AM (8-bromo-cyclic adenosine monophosphate acetoxymethyl ester) is a cell-permeable prodrug derivative of the cAMP analog 8-Br-cAMP. As a membrane-permeant acetoxymethyl (AM) ester, it is designed to traverse the plasma membrane passively [1]. Once inside the cell, intracellular esterases cleave the AM ester groups, releasing the active parent compound 8-Br-cAMP, which is then trapped intracellularly to activate the cAMP-dependent signaling effectors protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac) [1].

Why 8-Br-cAMP-AM Cannot Be Substituted with Standard cAMP Analogs in Research Protocols


Despite sharing a common target pathway, cAMP analogs are not interchangeable due to profound differences in membrane permeability, cellular retention, and effector selectivity. The standard non-esterified analog 8-Br-cAMP exhibits poor membrane permeability, often requiring high extracellular concentrations or mechanical loading techniques to achieve intracellular activity [1]. Furthermore, commonly used butyrylated analogs like db-cAMP (dibutyryl-cAMP) release the biologically active metabolite butyrate upon hydrolysis, which introduces confounding off-target effects [2]. The AM-ester prodrug strategy of 8-Br-cAMP-AM addresses these specific limitations by enabling passive diffusion, intracellular trapping via esterase cleavage, and avoidance of butyrate release, thereby providing a distinct pharmacological profile that cannot be replicated by simpler substitution with non-AM or butyrylated analogs [1].

Quantitative Evidence for 8-Br-cAMP-AM: Differentiated Performance vs. Comparators


Membrane Permeability: 8-Br-cAMP-AM vs. 8-Br-cAMP in C6 Glioma Cells

In a direct HPLC-based comparison of membrane permeability in rat C6 glioma cells, the AM-ester prodrug 8-Br-cAMP-AM demonstrated quantitative intracellular penetration and generated high intracellular concentrations of the parent 8-Br-cAMP within 60 minutes [1]. In contrast, the non-esterified parent compound 8-Br-cAMP exhibited substantially lower membrane permeability under identical conditions, underscoring the critical role of the AM-ester moiety in enabling efficient passive diffusion across the plasma membrane [1].

membrane permeability intracellular accumulation HPLC

Functional Potency: 8-Br-cAMP-AM vs. 8-Br-cAMP in Human Neutrophil Apoptosis

In a functional assay measuring protection against TNF-α-induced apoptosis in human neutrophils, the AM-ester prodrug 8-Br-cAMP-AM demonstrated more than 20-fold greater potency compared to its non-esterified parent, 8-Br-cAMP [1]. The study further established that the protective effect was mediated solely through PKA activation, as it was abolished by the PKA inhibitor Rp-8-Br-cAMPS and the general PKA inhibitor H-89 [1].

neutrophil apoptosis TNF-α PKA

Cardioprotective Efficacy: 8-Br-cAMP-AM in Isolated Perfused Rat Heart Model

In an isolated rat heart model of ischemia-reperfusion injury, perfusion with a relatively low dose (1 μM) of 8-Br-cAMP-AM for 5 minutes, followed by a 5-minute washout, resulted in significant cardioprotective outcomes [1]. Compared to control, 8-Br-cAMP-AM treatment significantly reduced infarct size, decreased lactate dehydrogenase (LDH) release (a marker of cell damage), lowered end-diastolic pressure, and improved hemodynamic functional recovery during reperfusion [1]. A separate study confirmed that 5 µM 8-Br-cAMP-AM led to a significant reduction in post-reperfusion creatine kinase (CK) release and infarct size [2].

cardioprotection ischemia-reperfusion infarct size

Effector Selectivity Profile: 8-Br-cAMP-AM vs. PKA-Selective and Epac-Selective Analogs

The effector selectivity of 8-Br-cAMP-AM is distinct from other commonly used cAMP analogs. While 8-Br-cAMP itself activates both PKA and Epac as full agonists [1], the PKA-selective analog 6-Bnz-cAMP-AM activates only PKA, and the Epac-selective analog 8-CPT-2′-O-Me-cAMP-AM activates only Epac [2]. Therefore, 8-Br-cAMP-AM occupies a unique functional niche as a dual activator, making it the preferred choice when experimental objectives require simultaneous activation of both PKA and Epac pathways to mimic the full spectrum of endogenous cAMP signaling [3].

PKA Epac selectivity signaling

Intracellular Trapping via AM-Ester Cleavage: Mechanism of Enhanced Potency and Prolonged Activity

The acetoxymethyl (AM) ester groups on 8-Br-cAMP-AM confer a dual advantage: they enable passive membrane permeability by masking the charged phosphate group, and upon intracellular cleavage by ubiquitous esterases, they release the polar and active 8-Br-cAMP, which is then trapped inside the cell [1]. This intracellular trapping mechanism contributes to the compound's enhanced potency and prolonged activity compared to non-esterified analogs that can diffuse out of the cell. Studies on similar AM-ester cAMP prodrugs have shown that this strategy can lower effective concentrations by two to three orders of magnitude relative to standard membrane-permeant derivatives lacking the AM ester [2].

prodrug esterase intracellular retention

Recommended Research and Industrial Application Scenarios for 8-Br-cAMP-AM


Cardiovascular Research: Ischemia-Reperfusion Injury and Cardioprotection Studies

8-Br-cAMP-AM is uniquely suited for ex vivo and in vitro models of cardiac ischemia-reperfusion injury. As demonstrated in isolated perfused rat hearts, treatment with 1-5 µM 8-Br-cAMP-AM significantly reduces infarct size and improves functional recovery [1]. Its ability to directly activate PKA and Epac bypasses β-adrenergic receptors, making it the ideal tool for studying cardioprotective signaling in contexts where receptor sensitivity may be impaired [1].

Immunology and Inflammation: Neutrophil Apoptosis and Survival Signaling

In studies of neutrophil biology and inflammatory resolution, 8-Br-cAMP-AM offers a potent means to probe PKA-dependent survival pathways. The compound is more than 20-fold more potent than its non-AM parent in protecting human neutrophils from TNF-α-induced apoptosis [2]. Its rapid action and defined PKA dependency make it a superior choice for dissecting the temporal and mechanistic requirements of cAMP signaling in neutrophil longevity [2].

Neuroscience and Glial Cell Biology: Differentiation and Morphological Studies

For investigations into cAMP-mediated differentiation of glial cells, 8-Br-cAMP-AM provides a reliable method to activate both PKA and Epac. Its dual-activator profile is essential for inducing both glial fibrillary acidic protein (GFAP) expression and full morphological changes in glial cells [3]. This is in contrast to analogs like 8-CPT-cAMP, which show a bias toward Epac and induce only weak morphological alterations [3].

Cell Signaling and Pharmacology: General cAMP Pathway Activation

As a cell-permeable, dual PKA/Epac activator, 8-Br-cAMP-AM is the reagent of choice for any cell-based assay requiring robust and sustained activation of canonical cAMP signaling without the confounding effects of receptor-level agonists or the off-target metabolites released by butyrylated analogs like db-cAMP [4]. Its intracellular trapping mechanism ensures prolonged pathway engagement and minimizes washout artifacts [4].

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